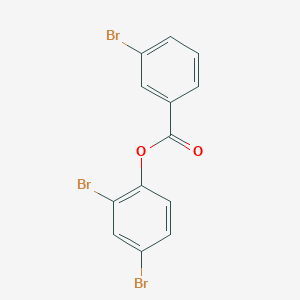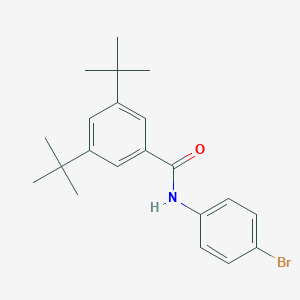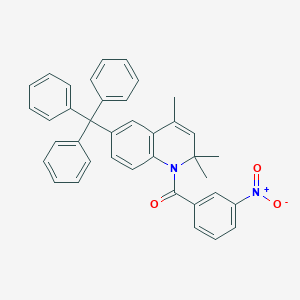![molecular formula C19H14ClN3O2 B375757 N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide CAS No. 292613-20-8](/img/structure/B375757.png)
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzimidazole ring system in the structure of this compound contributes to its biological activity and makes it a promising candidate for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide involves its interaction with specific molecular targets. The benzimidazole ring system can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with similar biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure and biological properties.
Imidazole derivatives: Another class of compounds with comparable pharmacological activities.
Uniqueness
N-[1-(4-chlorobenzyl)benzimidazol-2-yl]-2-furamide stands out due to its unique combination of the benzimidazole and furan rings, which may confer distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
292613-20-8 |
|---|---|
Fórmula molecular |
C19H14ClN3O2 |
Peso molecular |
351.8g/mol |
Nombre IUPAC |
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2/c20-14-9-7-13(8-10-14)12-23-16-5-2-1-4-15(16)21-19(23)22-18(24)17-6-3-11-25-17/h1-11H,12H2,(H,21,22,24) |
Clave InChI |
UYCKQUDIDRJMIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B375674.png)
![2-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B375675.png)
![4-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methyl}morpholine](/img/structure/B375676.png)






![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375687.png)
![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
![1-ethyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-1H-benzimidazole](/img/structure/B375691.png)
![4-ethyl-2-methyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B375693.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-5,5-dimethyl-1,3-thiazol-4-one](/img/structure/B375695.png)
